![molecular formula C10H10F3N B12116989 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

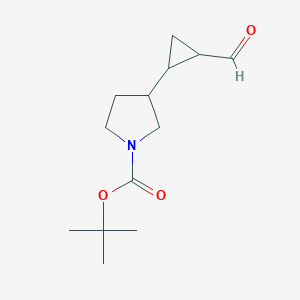

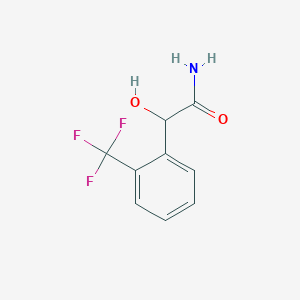

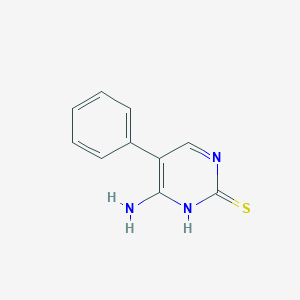

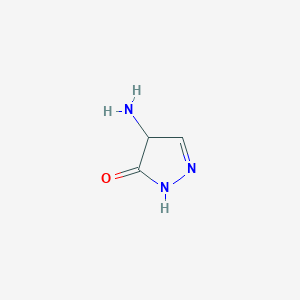

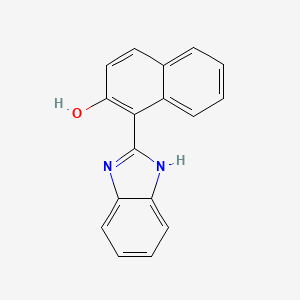

2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- ist eine organische Verbindung, die durch das Vorhandensein einer Trifluormethylgruppe gekennzeichnet ist, die an einen Phenylring gebunden ist, der wiederum mit einer Propenaminstruktur verbunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 2-(Trifluormethyl)benzaldehyd und Allylamine.

Kondensationsreaktion: Der erste Schritt beinhaltet eine Kondensationsreaktion zwischen 2-(Trifluormethyl)benzaldehyd und Allylamine in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Diese Reaktion bildet ein Imin-Zwischenprodukt.

Reduktion: Das Imin-Zwischenprodukt wird dann mit einem Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert, um das gewünschte 2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Oxide oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um die Doppelbindung in der Propenaminstruktur zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können an der Amingruppe auftreten, wobei Reagenzien wie Alkylhalogenide verschiedene Alkylgruppen einführen können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid, Wasserstoffgas mit Palladiumkatalysator.

Nucleophile: Alkylhalogenide, Acylchloride.

Hauptprodukte

Oxidation: Bildung von Oxiden oder Ketonen.

Reduktion: Bildung von gesättigten Aminen.

Substitution: Bildung von substituierten Aminen mit verschiedenen Alkyl- oder Acylgruppen.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein bei der Synthese von Pharmazeutika verwendet, insbesondere bei solchen, die auf neurologische Erkrankungen abzielen, da es die Fähigkeit besitzt, mit Neurotransmitterrezeptoren zu interagieren.

Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung fortschrittlicher Materialien wie organische Halbleiter und Polymere.

Biologische Studien: Es dient als Sonde in biochemischen Assays, um Enzymwechselwirkungen und Rezeptorbindung zu untersuchen.

Industrielle Anwendungen: Es wird aufgrund seiner Reaktivität und Stabilität bei der Synthese von Agrochemikalien und Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen passieren und mit intrazellulären Zielstrukturen interagieren kann. Sie kann die Aktivität von Enzymen durch die Wirkung als kompetitiver Inhibitor oder allosterischer Modulator modulieren, was verschiedene biochemische Pfade beeinflusst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and allylamine.

Condensation Reaction: The first step involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and allylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenamine structure.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines with various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Propen-1-amin, 3-phenyl-: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen elektronischen Eigenschaften und Reaktivität führt.

2-Propen-1-amin, 3-[4-(Trifluormethyl)phenyl]-: Ähnliche Struktur, aber mit der Trifluormethylgruppe an einer anderen Position, was ihre sterischen und elektronischen Eigenschaften beeinflusst.

2-Propen-1-amin, 3-[2-(Difluormethyl)phenyl]-: Enthält eine Difluormethylgruppe anstelle von Trifluormethyl, was zu Abweichungen im chemischen Verhalten und der biologischen Aktivität führt.

Einzigartigkeit

Das Vorhandensein der Trifluormethylgruppe in 2-Position des Phenylrings in 2-Propen-1-amin, 3-[2-(Trifluormethyl)phenyl]- verleiht einzigartige elektronische Eigenschaften, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen verbessern. Dies macht sie zu einer wertvollen Verbindung bei der Synthese von spezialisierten Pharmazeutika und fortschrittlichen Materialien.

Eigenschaften

Molekularformel |

C10H10F3N |

|---|---|

Molekulargewicht |

201.19 g/mol |

IUPAC-Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+ |

InChI-Schlüssel |

HIXFHWUPPNEZNY-HWKANZROSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C/CN)C(F)(F)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CCN)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)